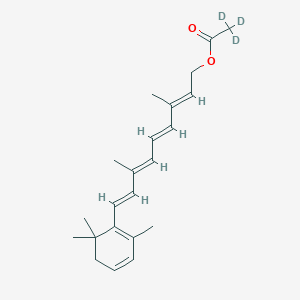

3-Dehydro Retinol Acetate-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Dehydro Retinol Acetate-d3 is a deuterated form of 3-Dehydro Retinol Acetate, which is a derivative of vitamin A. This compound is structurally similar to 3-Dehydro Retinol Acetate, with the key difference being the substitution of hydrogen atoms with deuterium. This isotopic labeling makes it particularly useful in various biochemical and metabolic studies .

Méthodes De Préparation

The synthesis of 3-Dehydro Retinol Acetate-d3 involves several organic synthesis techniques and deuterium isotope labeling steps. The process typically starts with the preparation of 3-Dehydro Retinol, followed by acetylation to form 3-Dehydro Retinol Acetate. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . Industrial production methods focus on maintaining high purity and yield, often involving advanced purification techniques to ensure the final product meets research-grade standards .

Analyse Des Réactions Chimiques

3-Dehydro Retinol Acetate-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding aldehyde or acid forms. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound back to its alcohol form. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: This compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields aldehydes or acids, while reduction results in alcohols.

Applications De Recherche Scientifique

Biochemical Research

3-Dehydro Retinol Acetate-d3 plays a significant role in studying retinoid metabolism and its effects on cellular processes. Research indicates that this compound can be utilized to trace metabolic pathways of retinoids in human cells. For instance, studies have shown that human epidermal keratinocytes convert retinol into 3-dehydroretinol in a dose-dependent manner. This transformation is crucial for understanding the metabolism of vitamin A in skin cells and its implications for skin health and disease .

Table 1: Metabolic Conversion of Retinol to this compound

Dermatological Applications

The compound has been explored for its potential benefits in dermatology, particularly concerning skin health and anti-aging treatments. The ability of this compound to influence gene transcription through retinoic acid receptors makes it a candidate for therapeutic interventions aimed at skin rejuvenation and repair .

Case Study: Effects on Skin Cells

A study involving cultured human skin cells demonstrated that the application of this compound resulted in enhanced cell proliferation and differentiation, indicating its potential as an active ingredient in skincare formulations .

Nutritional Studies

In nutritional research, this compound has been used to investigate vitamin A bioactivity and deficiency responses. Animal studies have shown that supplementation with this compound can mitigate the effects of vitamin A deficiency by supporting growth and maintaining physiological functions .

Table 2: Effects of Supplementation on Growth Parameters

| Treatment Group | Weight Gain (g) | Bioactivity (%) | Study Reference |

|---|---|---|---|

| Control (Cottonseed Oil) | 0 | - | |

| Retinyl Acetate | +10 | - | |

| 3-Dehydroretinyl Acetate | +15 | 120-130 |

Implications for Vitamin A Metabolism

Research has indicated that synthetic analogs of vitamin D can interfere with the metabolism of retinoids, including this compound. This interaction is crucial for understanding how dietary components can affect vitamin A status and health outcomes .

Case Study: Vitamin D Analog Interaction

In a study examining the effects of synthetic vitamin D on retinol metabolism, it was found that these analogs significantly reduced the uptake of retinoids by keratinocytes, suggesting a complex interplay between vitamin D and retinoid metabolism that warrants further investigation .

Mécanisme D'action

The mechanism of action of 3-Dehydro Retinol Acetate-d3 involves its conversion to active metabolites that interact with retinoic acid receptors. These receptors regulate gene expression related to cell growth, differentiation, and apoptosis. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and its interactions within biological systems .

Comparaison Avec Des Composés Similaires

3-Dehydro Retinol Acetate-d3 is unique due to its deuterium labeling, which distinguishes it from other vitamin A derivatives. Similar compounds include:

3-Dehydro Retinol Acetate: The non-deuterated form, which shares similar biological activities but lacks the isotopic labeling.

Retinol: Another vitamin A derivative with a slightly different structure and biological function.

Retinoic Acid: The active metabolite of retinol, which plays a crucial role in regulating gene expression.

The deuterium labeling in this compound provides enhanced stability and allows for detailed metabolic studies, making it a valuable tool in scientific research .

Activité Biologique

3-Dehydro Retinol Acetate-d3 is a deuterated derivative of 3-Dehydro Retinol Acetate, which is part of the vitamin A family. This compound has garnered attention due to its unique isotopic labeling with deuterium, allowing researchers to trace its metabolic pathways and interactions within biological systems. The biological activity of this compound is significant in various fields, including biochemistry, pharmacology, and dermatology.

This compound is synthesized through a series of organic reactions that involve the acetylation of 3-Dehydro Retinol followed by deuterium labeling. This process enhances the stability of the molecule and allows for detailed studies of its biological interactions. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate |

| Molecular Formula | C22H30O2 |

| Molecular Weight | 342.48 g/mol |

The biological activity of this compound primarily involves its conversion into active metabolites that interact with retinoic acid receptors (RARs). These receptors are crucial in regulating gene expression related to cell growth, differentiation, and apoptosis. The deuterium labeling allows for precise tracking of the compound's metabolic fate and its interactions within biological systems.

Biological Activities

- Metabolic Studies : this compound is extensively used in metabolic studies to trace biochemical pathways involving vitamin A derivatives. Its isotopic labeling enables researchers to monitor its conversion into retinoic acid and other metabolites in various tissues.

-

Cellular Functions : Research indicates that this compound influences cellular functions such as:

- Gene Regulation : It modulates gene expression through RARs and retinoid X receptors (RXRs), impacting processes like cellular differentiation and proliferation.

- Antioxidant Activity : Like other retinoids, it exhibits antioxidant properties that may protect cells from oxidative stress.

- Dermatological Applications : In cosmetic formulations, this compound is utilized for its potential to improve skin health by promoting cellular turnover and reducing signs of aging.

Case Studies

Several studies have highlighted the biological effects of vitamin A derivatives similar to this compound:

- Study on Embryonic Development : A study demonstrated that retinaldehyde reductase (DHRS3) plays a critical role in regulating retinoic acid levels during embryonic development. Disruption of this enzyme led to increased levels of all-trans-retinoic acid (ATRA), resulting in developmental defects in mice .

- Skin Metabolism Study : Research involving human skin cells showed that keratinocytes could convert all-trans-retinol into 3-dehydroretinol efficiently. This conversion was essential for maintaining physiological levels of retinoids in the skin .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound | Structure | Biological Activity | Application |

|---|---|---|---|

| This compound | Deuterated form | Gene regulation via RARs | Metabolic tracing |

| 3-Dehydro Retinol | Non-deuterated form | Similar activities but less stable | Nutritional studies |

| Retinoic Acid | Active metabolite | Potent gene regulator | Therapeutic applications |

Propriétés

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPNTWPSTBQDNM-FKCFSCDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C=CCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.